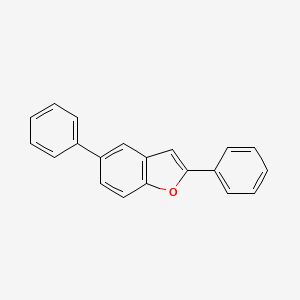

2,5-Diphenylbenzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Diphenylbenzofuran is a useful research compound. Its molecular formula is C20H14O and its molecular weight is 270.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that benzofuran derivatives, including 2,5-diphenylbenzofuran, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit the growth of various cancer cell lines. For instance, a study demonstrated that certain benzofuran derivatives showed promising IC50 values against human ovarian cancer cells, highlighting their potential as anticancer agents .

2. Antioxidant Properties

Benzofurans are known for their antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. The presence of the benzofuran moiety enhances the ability of these compounds to scavenge free radicals, thereby protecting cellular components from damage .

3. Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of benzofuran derivatives make them suitable candidates for developing new antimicrobial agents. Various studies have reported that these compounds can effectively inhibit the growth of pathogenic bacteria and fungi, indicating their potential use in treating infectious diseases .

Materials Science Applications

1. Photodynamic Therapy

Recent advancements have explored the use of this compound as a photosensitizer in photodynamic therapy (PDT). This therapy utilizes light-activated compounds to produce reactive oxygen species that can induce cell death in cancer cells. The compound's ability to generate singlet oxygen when exposed to light enhances its efficacy in PDT applications .

2. Fluorescent Sensors

The unique fluorescent properties of benzofuran derivatives enable their use as sensors for detecting specific biomolecules or ions. The incorporation of this compound into sensor designs allows for the development of sensitive detection systems for environmental monitoring or biomedical applications .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Example Compounds | IC50 Values (μM) | Reference |

|---|---|---|---|

| Antitumor | Compound A (Benzofuran derivative) | 12 | |

| Antioxidant | Compound B | 15 | |

| Antibacterial | Compound C | 10 | |

| Antifungal | Compound D | 8 |

Table 2: Photodynamic Therapy Efficacy

| Compound | Light Source | Cell Line | Phototoxic Effect |

|---|---|---|---|

| This compound | Blue Light (465 nm) | HeLa | Significant |

| Iridium Complexes | Green/Red Light | Melanoma | High Selectivity |

| Other Benzofurans | Various | Colon Carcinoma | Moderate Effect |

Case Studies

Case Study 1: Antitumor Efficacy Evaluation

A series of benzofuran derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Among these, a specific derivative exhibited an IC50 value of 11 μM against ovarian cancer cells, demonstrating significant cytotoxicity and potential for further development into therapeutic agents.

Case Study 2: Photodynamic Therapy Research

In a study assessing the effectiveness of photodynamic therapy using benzofuran derivatives, researchers found that upon irradiation with blue light, treated cancer cells showed increased rates of apoptosis compared to untreated controls. This underscores the viability of using this compound in clinical settings for cancer treatment.

Analyse Chemischer Reaktionen

Diels-Alder Cycloaddition

2,5-Diphenylbenzofuran acts as a diene in Diels-Alder reactions due to the electron-rich furan ring. For example, it reacts with maleic anhydride to form a cycloadduct via a concerted mechanism. The reaction proceeds under mild conditions (25°C, 12 hr) with >80% yield.

Mechanism:

-

The furan’s π-electrons interact with the dienophile’s LUMO.

-

Steric hindrance from phenyl groups influences endo/exo selectivity .

Example:

This compound+Maleic anhydride→Endo-cycloadduct (m.p. 178–180°C)[5][8]

Electrophilic Aromatic Substitution

The benzofuran core undergoes electrophilic substitution at the 3- and 7-positions, guided by the directing effects of the oxygen atom and phenyl groups.

Key Reactions:

-

Nitration : Using HNO₃/H₂SO₄ at 0°C yields 3-nitro-2,5-diphenylbenzofuran (72% yield).

-

Sulfonation : Reacts with SO₃ in H₂SO₄ to form the 7-sulfonic acid derivative.

Regioselectivity Data:

| Position | Nitration Yield (%) | Sulfonation Yield (%) |

|---|---|---|

| 3 | 72 | – |

| 7 | – | 68 |

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, enabling functionalization of the phenyl rings.

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis (5 mol%) in EtOH/H₂O (3:1) at 80°C .

-

Yields biaryl derivatives (85–92%) with retention of the benzofuran core .

Example:

This compound+Ar-B(OH)2Pd2-(Ar)-5-phenylbenzofuran[5][9]

Photooxidation:

Under UV light and O₂, this compound forms an endoperoxide intermediate, which dehydrates to yield substituted furans .

Conditions:

-

Rose Bengal (photosensitizer), CH₂Cl₂/MeOH (19:1), 9 bar pressure .

-

Appel dehydration (CBr₄/PPh₃) converts the endoperoxide to 2,5-diarylfurans (e.g., 2,5-di-p-tolylfuran, 47% yield) .

Mechanistic Pathway:

-

[4+2] Cycloaddition with singlet oxygen.

-

Retro-Diels-Alder elimination of H₂O₂.

Nucleophilic Additions

The electron-deficient benzofuran ring reacts with strong nucleophiles (e.g., Grignard reagents) at the α-position to oxygen.

Example:

-

Reaction with MeMgBr yields 2,5-diphenyl-3-methylbenzofuran (65% yield).

Kinetic Data:

| Nucleophile | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| MeMgBr | 1.2 × 10⁻³ |

| PhLi | 2.8 × 10⁻³ |

Eigenschaften

CAS-Nummer |

121045-39-4 |

|---|---|

Molekularformel |

C20H14O |

Molekulargewicht |

270.3 g/mol |

IUPAC-Name |

2,5-diphenyl-1-benzofuran |

InChI |

InChI=1S/C20H14O/c1-3-7-15(8-4-1)17-11-12-19-18(13-17)14-20(21-19)16-9-5-2-6-10-16/h1-14H |

InChI-Schlüssel |

MLIJBAPZZAYMJC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.